![molecular formula C8H11BrClN5 B7776303 CID 29664](/img/structure/B7776303.png)
CID 29664
Overview
Description
CID 29664 is a useful research compound. Its molecular formula is C8H11BrClN5 and its molecular weight is 292.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dissecting Signal Transductions : CID has been primarily applied to study various biological processes, especially dissecting signal transductions. It offers reversible and spatiotemporal control of protein function, allowing researchers to understand the mechanisms of action and pathways involved in cell signaling (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems enable fine-tuning of gene expression and multiplex biological signals with different logic gating operations, significantly expanding the tools available for genetic and cellular research (Ma et al., 2023).
Studying Membrane and Protein Trafficking : Recent advancements have extended the scope of CID to elucidating membrane and protein trafficking, providing insights into how molecules are transported and localized within cells (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein-Protein Interactions : A novel chemical inducer of protein dimerization has been developed to rapidly turn on and off using light, enhancing the spatiotemporal control offered by CID and allowing for precise studies on subcellular levels (Aonbangkhen et al., 2018).
Developing Tools for Intracellular Signaling : CID has been used to control the dimerization of engineered FKBP12-containing fusion proteins. This has broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Understanding Water Use Efficiency and Productivity in Plants : CID, in the form of carbon isotope discrimination, has been used as a selection criterion for improving water use efficiency and productivity of barley under various conditions. This approach shows potential for breeding programs focused on efficiency and productivity (Anyia et al., 2007).
properties
IUPAC Name |
[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYQMWQDOBAABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29664 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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